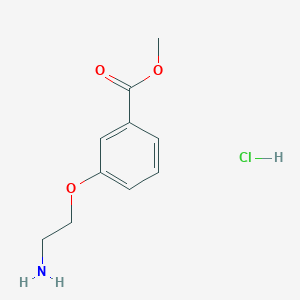

Methyl 3-(2-aminoethoxy)benzoate hydrochloride

Description

Methyl 3-(2-aminoethoxy)benzoate hydrochloride (CAS: 405298-13-7) is a hydrochloride salt of a substituted benzoate ester. Its molecular formula is C₁₀H₁₄ClNO₃, with a molecular weight of 231.68 g/mol . The compound features a 3-(2-aminoethoxy) group attached to the benzoate core, where the amino group is protonated as a hydrochloride salt. This structural motif enhances solubility in polar solvents, making it valuable in pharmaceutical synthesis and biochemical research .

Properties

IUPAC Name |

methyl 3-(2-aminoethoxy)benzoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.ClH/c1-13-10(12)8-3-2-4-9(7-8)14-6-5-11;/h2-4,7H,5-6,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATWQYLCSHSUIPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)OCCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-aminoethoxy)benzoate hydrochloride typically involves the reaction of 3-hydroxybenzoic acid with 2-aminoethanol in the presence of a suitable catalyst. The reaction proceeds through esterification, followed by the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as methanol or ethanol, with the addition of hydrochloric acid to form the hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-aminoethoxy)benzoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(2-aminoethoxy)benzoate hydrochloride is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of Methyl 3-(2-aminoethoxy)benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules. This interaction can lead to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzoate Esters

Methyl 3-(1-aminoethyl)benzoate Hydrochloride (CAS: 153994-69-5)

- Molecular Formula: C₁₀H₁₄ClNO₃ (same as the target compound) .

- Key Difference: The substituent is 1-aminoethyl (-CH₂CH₂NH₂·HCl) instead of 2-aminoethoxy (-OCH₂CH₂NH₂·HCl).

- The aminoethyl group may confer different metabolic stability due to reduced hydrogen-bonding capacity .

3-(2-Aminoethoxy)benzoic Acid Hydrochloride (CAS: 21765389)

- Molecular Formula: C₉H₁₂ClNO₃ .

- Key Difference : The methyl ester is replaced by a carboxylic acid group .

- Implications: Increased acidity (pKa ~4-5 for carboxylic acid vs. ~9-10 for esters) alters reactivity in aqueous environments. Potential use as an intermediate in peptide coupling or metal coordination chemistry .

Ethyl 2-Methoxybenzoate (CAS: 7335-26-4)

Complex Derivatives and Pharmacologically Active Analogs

Amotosalen Hydrochloride (CAS: 161262-45-9)

- Molecular Formula: C₁₇H₁₉NO₄·HCl .

- Key Difference: Contains a furocoumarin backbone with a 2-aminoethoxy side chain.

- Implications: Used in photochemical pathogen inactivation due to its light-activated psoralen derivative structure. Demonstrates how aminoethoxy-substituted benzoates can be tailored for biomedical applications .

Metabutoxycaine Hydrochloride (CAS: Not specified)

Positional Isomers and Stereochemical Variants

(S)-Methyl 3-(1-Amino-2-hydroxyethyl)benzoate Hydrochloride (CAS: 1391447-69-0)

- Molecular Formula: C₁₀H₁₄ClNO₃ .

- Key Difference : Incorporates a hydroxyl group and chiral center in the side chain.

- Implications: Stereochemistry (S-configuration) may influence binding affinity in enzyme-targeted drug design.

Methyl 4-(2-Aminoethoxy)benzoate Hydrochloride (CAS: 23168098)

- Molecular Formula: C₁₀H₁₄ClNO₃ .

- Key Difference : Para-substitution (4-position) vs. meta-substitution (3-position).

- Implications :

Comparative Data Table

Biological Activity

Methyl 3-(2-aminoethoxy)benzoate hydrochloride is an organic compound that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and biochemistry. This article delves into its biological activity, highlighting its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by its benzoate structure combined with an aminoethoxy side chain. This unique configuration allows for diverse interactions with biological targets, enhancing its potential as a therapeutic agent.

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 244.7 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The aminoethoxy group facilitates hydrogen bonding and electrostatic interactions, which can modulate the activity of proteins involved in critical biochemical pathways.

Interaction Studies

Preliminary studies suggest that this compound may exhibit binding affinity to:

- Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) : Important for angiogenesis and tumor growth.

- Carbonic Anhydrase II (hCAII) : Involved in pH regulation and respiratory function.

Biological Activities

- Antioxidant Activity : this compound has shown promising results in antioxidant assays, indicating its potential to scavenge free radicals and reduce oxidative stress.

- Cytotoxicity : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. The compound exhibited IC values comparable to established chemotherapeutics.

- Enzyme Inhibition : The compound's ability to inhibit specific enzymes like VEGFR-2 has been explored, with notable inhibitory concentrations indicating its potential role in cancer therapy.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Molecular Formula | Notable Properties |

|---|---|---|

| Methyl benzoate | CHO | Common solvent; flavoring agent |

| Ethyl 3-(2-aminoethoxy)benzoate | CHNO | Higher lipophilicity; neuroactive effects |

| Benzylamine | CHN | Role in organic synthesis; pharmaceuticals |

This compound stands out due to its specific substitution pattern on the benzene ring, which enhances its biological activity compared to other compounds.

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Anticancer Activity : A study demonstrated that this compound inhibited cell proliferation in human leukemia (HL-60), colon (HCT-15), and renal (UO-31) cancer cell lines, showcasing IC values ranging from 6.62 to 10.32 μM .

- VEGFR-2 Inhibition : Research indicated that this compound exhibited significant inhibition of VEGFR-2 with an IC value of approximately 0.097 μM, highlighting its potential in targeting angiogenesis in tumors .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3-(2-aminoethoxy)benzoate hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves esterification of 3-(2-aminoethoxy)benzoic acid with methanol under acid catalysis, followed by hydrochloride salt formation. Key steps include refluxing to ensure complete ester conversion (80–100°C for 6–8 hours) and using stoichiometric HCl for salt precipitation . Yield optimization requires strict control of reaction pH (4–5) and inert atmospheres to prevent amine oxidation. Impurities like unreacted benzoic acid derivatives can be minimized via recrystallization from methanol/ether mixtures .

Q. How can structural characterization of this compound be validated?

- Methodological Answer : Use a combination of ¹H-NMR (e.g., δ 3.89–3.86 ppm for methoxy protons), HPLC (≥98% purity), and FTIR (C=O stretch at ~1700 cm⁻¹ for ester groups). Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 231.68 . For hydrochloride validation, elemental analysis (Cl⁻ content ~15.3%) and Karl Fischer titration (<0.1% water) are critical .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility (≥50 mg/mL in PBS at pH 7.4). Stability studies in buffered solutions (pH 2–9) show degradation <5% over 24 hours at 25°C. For long-term storage, lyophilized forms at -20°C in amber vials prevent hydrolytic degradation of the ester moiety .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in enzyme inhibition or receptor binding assays often arise from variability in:

- Assay conditions (e.g., buffer ionic strength, temperature).

- Compound purity (e.g., trace solvents affecting results).

Replicate studies with standardized protocols (e.g., ATPase assays at 37°C ± 0.5°C) and orthogonal validation (e.g., SPR for binding kinetics) are recommended. Cross-reference structural analogs (e.g., methyl 4-(2-aminoethoxy)benzoate) to isolate structure-activity relationships .

Q. What experimental design considerations are critical for optimizing reaction conditions in scaled-up synthesis?

- Methodological Answer : For industrial-scale synthesis (>1 kg):

- Use continuous flow reactors to enhance heat/mass transfer and reduce side reactions (e.g., over-alkylation).

- Monitor in-line via UV-Vis spectroscopy (λ=254 nm) for real-time ester conversion tracking.

- Post-synthesis, employ crystallization-driven purification (ethanol/water, 3:1 v/v) to achieve >99.5% purity .

Q. How does this compound compare to structural analogs in terms of pharmacokinetic properties?

- Methodological Answer : Comparative studies using Caco-2 cell monolayers reveal its log P of 1.2 (vs. 1.8 for methyl 4-(2-aminoethoxy)benzoate), indicating lower lipophilicity. Pharmacokinetic profiling in rodent models shows a t₁/₂ of 2.3 hours (IV) and oral bioavailability of 45% due to first-pass metabolism of the ester group. Analog substitution (e.g., replacing methoxy with ethoxy) extends t₁/₂ by 40% .

Q. What advanced analytical techniques validate trace impurities in high-purity batches?

- Methodological Answer :

- LC-MS/MS with MRM mode detects impurities at <0.1% levels (e.g., unreacted 3-(2-aminoethoxy)benzoic acid).

- ²⁵Mg NMR identifies residual magnesium from HCl neutralization steps.

- XRD confirms crystalline polymorph consistency (monoclinic P2₁/c space group) to avoid batch-to-batch variability .

Key Recommendations for Researchers

- Prioritize HPLC-UV/ESI-MS for routine purity checks.

- Use accelerated stability testing (40°C/75% RH for 6 months) to predict shelf-life.

- Cross-validate biological activity with in silico docking studies (e.g., AutoDock Vina) to correlate observed effects with molecular interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.